Palmitic acid-d2-3
Description
Principles and Advantages of Stable Isotope Resolved Metabolomics and Fluxomics
The core principle of stable isotope tracing lies in introducing a labeled substrate into a biological system and monitoring the incorporation of the isotope into downstream metabolites. nih.govfrontiersin.org This approach, known as stable isotope-resolved metabolomics (SIRM), provides unparalleled insights into the metabolic wiring of cells. nih.gov It allows for the qualitative identification of active pathways and the relative rates of production of various metabolites. frontiersin.org
Fluxomics takes this a step further by using the data from isotope tracing to quantify the rates (fluxes) of metabolic reactions. This quantitative analysis helps to understand how genetic or environmental perturbations impact metabolic networks. nih.gov The key advantages of using stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) are:
Safety: Stable isotopes are non-radioactive, making them safe for use in human studies. mdpi.com
Precision: They allow for precise tracking of metabolic fates. nih.gov
Dynamic Information: Unlike static measurements of metabolite concentrations, tracing provides dynamic information about the flow of molecules through a pathway. caymanchem.com
The Significance of Deuterium-Labeled Compounds as Mechanistic Probes in Lipid Metabolism
Deuterium (²H), a stable isotope of hydrogen, is a particularly valuable tool for studying lipid metabolism. Lipids are rich in hydrogen atoms, providing numerous potential sites for labeling. Introducing deuterium-labeled fatty acids into a system enables researchers to track processes such as:
De Novo Lipogenesis (DNL): The synthesis of new fatty acids.
Fatty Acid Oxidation: The breakdown of fats for energy.
Esterification and Storage: The incorporation of fatty acids into more complex lipids like triglycerides and phospholipids (B1166683).
Membrane Dynamics: The remodeling and turnover of lipids within cellular membranes.
The position of the deuterium label on the fatty acid chain is critical. For instance, labels on certain positions may be lost during desaturation (the introduction of double bonds), providing information about that specific enzymatic step. The stability of the carbon-deuterium bond allows it to act as a reliable tracer through multiple metabolic conversions.
Historical Development and Current Landscape of Deuterium Tracing in Cellular and Organismal Studies
The use of deuterium as a biological tracer dates back to the 1930s, shortly after its discovery by Harold Urey in 1931. Pioneering work by researchers like Schoenheimer and Rittenberg involved administering deuterium-containing fats and water to mice, leading to fundamental discoveries about the dynamic nature of body fats and the principles of fatty acid metabolism.
Initially, detection methods were cumbersome. However, with the development and refinement of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in the mid-20th century, the use of deuterium-labeled compounds became more widespread and accessible. Today, deuterium tracing, often using deuterated water (D₂O) or specific labeled molecules, is a cornerstone of metabolic research. It is widely applied in studies of cancer metabolism, obesity, diabetes, and neurodegenerative diseases to understand how metabolic pathways are altered in pathological states. caymanchem.com
Research Applications of Hexadecanoic-3,3-D2 acid
While the theoretical potential for using Hexadecanoic-3,3-D2 acid as a metabolic tracer is significant due to the strategic placement of its deuterium labels, its documented application in the scientific literature has primarily been as an internal standard for analytical chemistry.
In a notable study investigating the relationship between nonesterified fatty acid (NEFA) profiles and adiposity in children, Hexadecanoic-3,3-D2 acid was used as a crucial analytical tool. frontiersin.org Researchers used it as an internal standard for the accurate quantification of various fatty acids in blood samples via gas chromatography-mass spectrometry (GC-MS). An internal standard is a compound with similar chemical properties to the analytes of interest but with a distinct mass, added in a known quantity to a sample before analysis. This allows for the correction of any analyte loss that may occur during sample preparation and analysis, ensuring highly accurate measurements.
The choice of Hexadecanoic-3,3-D2 acid for this purpose is based on its properties:
It is chemically identical to its non-labeled counterpart, palmitic acid, ensuring it behaves similarly during extraction and derivatization.
Its molecular weight is increased by two mass units due to the deuterium atoms, allowing it to be clearly distinguished from the naturally occurring palmitic acid in the mass spectrometer.
The deuterium labels on the C-3 position are stable and not prone to exchange during standard analytical procedures.
The study successfully quantified fasting NEFA profiles in 73 children and found that concentrations were elevated in obese children, primarily due to increases in myristate, palmitate, and oleate (B1233923). frontiersin.org This research highlights the essential role of isotopically labeled standards like Hexadecanoic-3,3-D2 acid in enabling precise and reliable findings in clinical and metabolic research. frontiersin.org
Below are data tables detailing the properties of Hexadecanoic-3,3-D2 acid and a summary of its use in the aforementioned study.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3,3-dideuteriohexadecanoic acid | |
| Molecular Formula | C₁₆H₃₀D₂O₂ | |
| Molecular Weight | 258.44 g/mol | |
| Monoisotopic Mass | 258.252783751 Da | |
| Synonyms | Palmitic acid-d2-3, 3,3-dideuteriohexadecanoic acid | |
| Physical Description | Solid |
Research Finding Summary
| Study Focus | Compound | Application | Key Finding Enabled by the Compound | Reference |
| Fasting Nonesterified Fatty Acid (NEFA) Profiles in Childhood | Hexadecanoic-3,3-d2 acid | Internal Standard for GC-MS analysis | Accurate quantification of NEFA moieties, revealing that elevated NEFA concentrations in obese children were primarily due to increased myristate, palmitate, and oleate. | frontiersin.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dideuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-FNHLFAINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Hexadecanoic 3,3 D2 Acid As a Specialized Tracer for Metabolic Pathway Elucidation
Structural Specificity and Positional Isotopic Labeling Rationale of Hexadecanoic-3,3-D2 Acid
Hexadecanoic acid, commonly known as palmitic acid, is a 16-carbon saturated fatty acid that plays a central role in animal and plant biology as both a fuel source and a structural component of membranes. wikipedia.org The defining feature of Hexadecanoic-3,3-D2 acid is the precise placement of two deuterium (B1214612) (²H) atoms at the C-3 position of the fatty acid chain. nih.gov This specific, or positional, labeling is not arbitrary; it is a deliberate design choice rooted in the fundamental biochemistry of fatty acid metabolism.
The rationale for placing the deuterium labels at the C-3 position is directly linked to the initial steps of β-oxidation, the primary pathway for fatty acid degradation. During β-oxidation, fatty acids are broken down in a cyclical series of four enzymatic reactions to produce acetyl-CoA. A key step in this process involves the oxidation of the C-3 carbon. By labeling this specific position, researchers can track the metabolic fate of the fatty acid as it enters this crucial catabolic pathway. The stability of the carbon-deuterium bond, which is stronger than the carbon-hydrogen bond, can sometimes lead to "isotope effects," where the metabolic processing of the labeled molecule is slightly different from its unlabeled counterpart. nih.gov This phenomenon, however, can also be exploited to study the kinetics of specific enzymatic reactions.
Design Considerations for Isotopic Tracer Experiments Incorporating Hexadecanoic-3,3-D2 Acid
The successful use of Hexadecanoic-3,3-D2 acid as a metabolic tracer hinges on a meticulously planned experimental design. isotope.com Several key factors must be taken into account to ensure that the data generated is both accurate and interpretable.
A primary consideration is the choice of the biological system, which can range from isolated mitochondria and cell cultures to whole organisms. isotope.comnih.gov The selection will depend on the specific metabolic question being addressed. For instance, studying the transport of fatty acids across the mitochondrial membrane might be best accomplished using isolated organelles, while investigating whole-body fatty acid oxidation would necessitate in vivo studies in animal models or humans. metsol.com
The method of tracer administration and the sampling strategy are also critical. The duration of the experiment and the timing of sample collection must be carefully planned to capture the dynamic changes in the labeled fatty acid and its metabolites. mdpi.com Blood, plasma, and tissue samples are commonly collected to measure the incorporation of the deuterium label into various lipid pools and metabolic intermediates. nih.gov
The analytical techniques employed to detect and quantify the deuterated compounds are a cornerstone of the experimental design. Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is the most widely used method. jst.go.jpnih.gov These techniques allow for the separation of different fatty acids and the precise measurement of their isotopic enrichment, which is the amount of the deuterated tracer relative to its unlabeled form. nih.gov High-resolution mass spectrometry can provide detailed information about the labeling patterns of various metabolites. mdpi.com
| Experimental Design Parameter | Key Considerations | Examples |
| Biological System | The complexity of the metabolic question. | Isolated mitochondria, cultured cells, animal models, human subjects. |
| Tracer Administration | The physiological relevance of the delivery method. | Intravenous infusion, oral gavage, dietary supplementation. |
| Sampling Strategy | The kinetics of the metabolic pathway being studied. | Time-course collection of blood, plasma, and various tissues. |
| Analytical Technique | The sensitivity and specificity required for detection. | GC-MS, LC-MS, high-resolution MS, tandem MS. |
This table outlines crucial parameters to consider when designing metabolic tracer experiments using Hexadecanoic-3,3-D2 acid.
The Importance of Isotopic Purity and Enrichment Quantification in Deuterated Fatty Acid Tracing
The reliability of any study using stable isotope tracers is fundamentally dependent on the isotopic purity of the tracer itself and the accurate quantification of its enrichment in biological samples. researchgate.net
Isotopic purity refers to the percentage of the tracer molecule that is correctly labeled with the desired number of isotopes at the specified positions. Impurities, in the form of unlabeled molecules or molecules with incorrect labeling, can lead to an underestimation of the true metabolic flux. Therefore, it is essential to use highly purified Hexadecanoic-3,3-D2 acid and to verify its isotopic purity before use. This is often accomplished using high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Enrichment quantification is the process of measuring the proportion of the labeled tracer within a given pool of molecules in a biological sample. nih.gov This is a critical measurement as it reflects the extent to which the tracer has been incorporated into and metabolized by the system. Accurate enrichment quantification allows for the calculation of metabolic rates, such as the rate of fatty acid oxidation or incorporation into complex lipids. The stable isotope dilution method, where a known amount of a deuterated internal standard is added to the sample, is a widely used technique to ensure precise and accurate quantification. nih.gov
Advanced Analytical and Computational Methodologies for Hexadecanoic 3,3 D2 Acid Studies
Mass Spectrometry-Based Approaches for Isotopic Analysis
Mass spectrometry (MS) stands as a cornerstone analytical technique for the study of stable isotope-labeled compounds like Hexadecanoic-3,3-D2 acid. Its high sensitivity and specificity allow for the precise tracking and quantification of labeled molecules as they are metabolized and integrated into various biological pathways. Coupled with chromatographic separation techniques, MS provides unparalleled insight into the dynamics of lipid metabolism.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution (MID) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. For fatty acids, which are inherently non-volatile, a chemical derivatization step is required to increase their volatility for GC analysis. nih.govrestek.com GC-MS is particularly well-suited for Mass Isotopomer Distribution (MID) analysis, which involves quantifying the relative abundance of different isotopic forms of a molecule. nih.gov This capability is essential for tracing the metabolic journey of the deuterium (B1214612) label from Hexadecanoic-3,3-D2 acid.
To render Hexadecanoic-3,3-D2 acid and its metabolites amenable to GC-MS analysis, their polar carboxyl groups must be derivatized. restek.comresearchgate.net This process reduces polarity, increases thermal stability, and improves chromatographic peak shape. nih.gov The two most common methods are silylation and esterification.
Silylation: This method involves replacing active hydrogen atoms in the carboxyl group with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. restek.comsigmaaldrich.com Silylation is a versatile technique that can also derivatize other functional groups like hydroxyls, which is useful for analyzing downstream metabolites such as hydroxylated fatty acids. restek.com
Esterification: This procedure converts the carboxylic acid into an ester, most commonly a fatty acid methyl ester (FAME). A common reagent for this is boron trifluoride (BF3) in methanol. restek.com This method is robust and specific for carboxylic acids.
The choice of derivatization agent depends on the specific metabolites being targeted. Optimization of reaction parameters like temperature, time, and reagent concentration is critical to ensure complete derivatization for accurate quantification. sigmaaldrich.com
Table 1: Comparison of Common Derivatization Methods for GC-MS Analysis of Fatty Acids
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Target Functional Group | Advantages | Considerations |
|---|---|---|---|---|---|
| Silylation | BSTFA or MSTFA (+1% TMCS) | 60-75°C for 30-60 min restek.comsigmaaldrich.com | -COOH, -OH, -NH2, -SH | Versatile for multiple functional groups, relatively mild conditions. | Moisture sensitive, derivatives can be unstable. restek.com |
| Esterification (FAMEs) | 14% BF3 in Methanol | 50-60°C for ~60 min restek.com | -COOH | Specific for carboxylic acids, produces stable derivatives. restek.com | Requires extraction step after reaction, harsher conditions. restek.com |
| Two-Step Derivatization | Methoxyamine (MeOx) followed by MSTFA | 30°C for 60-90 min (MeOx), 30°C for 30 min (MSTFA) nih.gov | Keto groups (-C=O), then -COOH, -OH, etc. | Prevents multiple peaks from ring-chain tautomerism of sugars. nih.gov | More complex, longer sample preparation time. |
Once derivatized, the sample is analyzed by GC-MS. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since Hexadecanoic-3,3-D2 acid contains two deuterium atoms, its molecular weight, and the weight of its fragments, will be two mass units higher than its unlabeled counterpart, palmitic acid.
The quantitative determination of deuterium enrichment involves measuring the relative intensities of the ion peaks corresponding to the labeled (M+2) and unlabeled (M) forms of the molecule. nih.govmit.edu By analyzing the full mass isotopomer distribution of specific fragment ions, researchers can calculate the percentage of the fatty acid pool that is labeled. This method provides high accuracy, often better than 0.5 mol%, without the need for calibration curves. nih.govmit.edu
For example, the TMS ester of standard hexadecanoic acid has a specific fragmentation pattern. The corresponding fragments of the deuterated version will appear at m/z values shifted by +2, assuming the fragment retains the C-3 position where the deuterium atoms are located.
Table 2: Theoretical Mass-to-Charge (m/z) Values for Key Fragments of Derivatized Unlabeled and Labeled Hexadecanoic Acid
| Derivative | Fragment Ion | Unlabeled Hexadecanoic Acid (m/z) | Hexadecanoic-3,3-D2 Acid (m/z) | Mass Shift (Δm/z) |
|---|---|---|---|---|
| Methyl Ester (FAME) | Molecular Ion [M]+ | 270.2559 | 272.2684 | +2 |
| Methyl Ester (FAME) | McLafferty Rearrangement [M-CnH2n]+ | 74.0368 | 74.0368 | 0 |
| TMS Ester | Molecular Ion [M]+ | 328.3005 | 330.3130 | +2 |
| TMS Ester | [M-15]+ (Loss of CH3) | 313.2770 | 315.2895 | +2 |
Note: m/z values are theoretical exact masses.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Lipidomics Profiling
While GC-MS is excellent for analyzing free fatty acids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for comprehensive lipidomics, which analyzes intact lipid molecules. miami.educhromatographyonline.com This is critical for studying how Hexadecanoic-3,3-D2 acid is incorporated into complex lipids such as phospholipids (B1166683), triglycerides, and sphingolipids. The advantage of LC-MS is its ability to analyze these large, non-volatile molecules without derivatization. nih.govspectroscopyonline.com
The goal of chromatography in lipidomics is to separate the multitude of different lipid species present in a biological sample before they enter the mass spectrometer, reducing matrix effects and ion suppression. chromatographyonline.comspectroscopyonline.com Reversed-phase liquid chromatography (RPLC) is the most common separation strategy.
In RPLC, lipids are separated based on their hydrophobicity, which is primarily determined by the length and degree of unsaturation of their fatty acyl chains. nih.gov Longer chains and fewer double bonds result in longer retention times. The introduction of two deuterium atoms in Hexadecanoic-3,3-D2 acid has a negligible effect on its retention time, meaning that a lipid containing this labeled fatty acid will co-elute with its unlabeled counterpart. This allows for direct comparison and relative quantification within a single run. The separation of different lipid classes (e.g., phosphatidylcholines from triglycerides) is achieved by carefully selecting the column chemistry (e.g., C18 or C30) and optimizing the mobile phase gradient.
Table 3: Typical Parameters for Reversed-Phase LC Method for Lipidomics
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 or C30, 1.7-2.1 mm ID, 100-150 mm length | Provides separation based on lipid hydrophobicity. |
| Mobile Phase A | Acetonitrile/Water (e.g., 60:40) with additives | Weaker solvent for retaining lipids on the column. |
| Mobile Phase B | Isopropanol/Acetonitrile (e.g., 90:10) with additives | Stronger solvent for eluting lipids from the column. |
| Additives | Ammonium formate or acetate (e.g., 10 mM) | Improves ionization efficiency and peak shape. |
| Gradient | Increasing percentage of Mobile Phase B over 15-30 min | Elutes lipids sequentially, from more polar to less polar. |
| Flow Rate | 0.2-0.4 mL/min | Standard flow for analytical scale columns. |
The coupling of LC with high-resolution mass spectrometry (HRMS), often on platforms like Orbitrap or Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements. nih.govnih.gov This accuracy allows for the confident determination of the elemental formula of a lipid, which can confirm the incorporation of the two deuterium atoms from Hexadecanoic-3,3-D2 acid.
To gain deeper structural information, tandem mass spectrometry (MS/MS or MS²) is employed. nih.gov In an MS/MS experiment, a specific lipid ion (the precursor ion) is selected and fragmented. The resulting fragment ions (product ions) provide a structural fingerprint of the molecule. For example, fragmentation of a phosphatidylcholine molecule will yield a characteristic headgroup fragment (m/z 184.074) and fragments corresponding to the fatty acyl chains. nih.gov By observing a fatty acid fragment at a mass corresponding to Hexadecanoic-3,3-D2 acid, researchers can confirm not only its presence but also its position within the complex lipid. This level of detail is essential for mapping the precise metabolic fate of the labeled fatty acid. escholarship.org
Spatially-Resolved Mass Spectrometry for Heterogeneity Analysis
Mass spectrometry techniques that provide spatial resolution are critical for understanding metabolic heterogeneity within tissues and cell populations.
Matrix-assisted laser desorption/ionization-tandem mass spectrometry (MALDI-MS2) has emerged as a powerful tool for spatially-resolved metabolic analysis. A novel method, termed 13C-SpaceM, combines stable isotope tracing with MALDI-MS2 to investigate de novo fatty acid synthesis at the single-cell level. biorxiv.org This approach has been validated in cancer cells to study the heterogeneity of metabolic activity. biorxiv.orgnih.gov
In the context of Hexadecanoic-3,3-D2 acid, a similar methodology could be employed. After introducing the deuterated fatty acid to a cell culture or tissue slice, MALDI imaging can be used to map the spatial distribution of Hexadecanoic-3,3-D2 acid and its downstream metabolites. The process involves coating the sample with a matrix, such as 1,5-diaminonaphthalene (DAN), and acquiring mass spectra across the tissue surface. researchgate.net By integrating these mass spectrometry images with microscopy data, the metabolic profiles can be assigned to individual cells. biorxiv.org
This technique would allow for the visualization of how different cells within a population uptake and metabolize Hexadecanoic-3,3-D2 acid, revealing metabolic heterogeneity that would be obscured in bulk analyses. researchgate.net For example, in a tumor microenvironment, this could highlight differences in fatty acid metabolism between cancer cells and surrounding stromal cells. nih.gov
| Parameter | Description |
| Instrumentation | AP-SMALDI5 ion source coupled to a Q Exactive Plus Orbitrap mass spectrometer |
| Matrix | 1,5-diaminonaphthalene (DAN) |
| Application | Spatially-resolved detection of isotope-labeled fatty acids in single cells |
| Data Integration | Combination of mass spectrometry imaging with microscopy for single-cell assignment |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Information and Flux Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. In studies involving Hexadecanoic-3,3-D2 acid, NMR is invaluable for determining the precise location of the deuterium labels and for quantifying metabolic fluxes. nih.gov
Proton (1H) NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. libretexts.orgknockhardy.org.uk In the case of Hexadecanoic-3,3-D2 acid, the substitution of protons with deuterons at the C-3 position leads to the disappearance of the corresponding proton signal in the 1H NMR spectrum. Furthermore, the presence of deuterium can cause small but measurable shifts in the resonance frequencies of neighboring protons, an effect known as a deuterium-induced chemical shift perturbation or isotope shift.
While a standard 1H NMR spectrum of hexadecanoic acid would show a characteristic triplet for the methyl protons (H-16), a multiplet for the methylene protons adjacent to the carboxyl group (H-2), and overlapping signals for the other methylene groups, the spectrum of Hexadecanoic-3,3-D2 acid would lack the signal for the H-3 protons. researchgate.netresearchgate.net The chemical shift of the H-2 and H-4 protons would also be slightly perturbed.
| Proton | Typical Chemical Shift (ppm) in Hexadecanoic Acid | Expected Observation in Hexadecanoic-3,3-D2 Acid |
| H-2 (α-CH2) | ~2.35 (t) | Signal present, potential slight shift |
| H-3 (β-CH2) | ~1.63 (m) | Signal absent |
| H-4 to H-15 (-(CH2)n-) | ~1.25 (br s) | Signals present, H-4 may show slight shift |
| H-16 (-CH3) | ~0.88 (t) | Signal present |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Deuterium (2H) NMR spectroscopy allows for the direct detection of the deuterium nucleus. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), 2H NMR spectra of unenriched samples show virtually no signal. wikipedia.org This makes 2H NMR an exceptionally powerful and specific technique for tracing the fate of deuterium-labeled compounds like Hexadecanoic-3,3-D2 acid. wikipedia.orgescholarship.org
A 2H NMR spectrum of a biological sample following administration of Hexadecanoic-3,3-D2 acid would show a distinct peak corresponding to the deuterons at the C-3 position. As the fatty acid is metabolized, new peaks will appear in the 2H NMR spectrum, corresponding to the deuterium labels being incorporated into other molecules. This allows for the unambiguous identification and quantification of the metabolic products of Hexadecanoic-3,3-D2 acid. nih.gov
While one-dimensional NMR provides valuable information, complex biological samples often contain a multitude of metabolites, leading to overlapping signals. Multidimensional NMR techniques, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and 1H-1H Total Correlation Spectroscopy (TOCSY), can resolve these overlapping signals and provide detailed information about the connectivity of atoms within molecules. nih.gov
When used in conjunction with isotope labeling, multidimensional NMR can be used to map complex metabolic networks. nih.gov For instance, by tracing the deuterium label from Hexadecanoic-3,3-D2 acid as it is incorporated into other lipids or metabolites, it is possible to elucidate the metabolic pathways involved. These techniques are instrumental in understanding the intricate web of reactions that constitute cellular metabolism.
Computational Modeling and Bioinformatics for Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of metabolic reactions in a biological system. nih.gov When combined with stable isotope tracing, such as with Hexadecanoic-3,3-D2 acid, MFA becomes a powerful tool for understanding cellular metabolism under various conditions. nih.govrsc.org
The process of 13C-MFA, which is analogous to a deuterium-based MFA, involves several steps:
Isotope Labeling: A labeled substrate (e.g., Hexadecanoic-3,3-D2 acid) is introduced to the biological system.
Metabolite Analysis: The isotopic labeling patterns of key metabolites are measured using techniques like mass spectrometry or NMR.
Computational Modeling: A stoichiometric model of the relevant metabolic network is constructed. This model is then used in conjunction with the experimental labeling data to calculate the intracellular metabolic fluxes. nih.gov
Various software tools and bioinformatics platforms are available to facilitate MFA. nih.gov These tools help in building metabolic models, simulating isotopic labeling patterns, and estimating metabolic fluxes by fitting the model to the experimental data. The resulting flux maps provide a quantitative understanding of how cells utilize different metabolic pathways.
| Step | Description |
| 1. Experimental Design | Selection of isotopic tracer (Hexadecanoic-3,3-D2 acid) and experimental conditions. |
| 2. Isotope Labeling Experiment | Introduction of the tracer to the biological system and collection of samples at steady state. |
| 3. Analytical Measurement | Quantification of isotopic labeling patterns in metabolites using MS or NMR. |
| 4. Computational Flux Estimation | Use of a metabolic model and computational algorithms to calculate intracellular fluxes. |
| 5. Flux Map Visualization and Interpretation | Representation and biological interpretation of the calculated metabolic fluxes. |
By applying these advanced analytical and computational methodologies, researchers can gain unprecedented insights into the metabolism of Hexadecanoic-3,3-D2 acid, contributing to a deeper understanding of fatty acid metabolism in health and disease.
Construction of Stoichiometric Metabolic Network Models Relevant to Hexadecanoic Acid Metabolism
The foundation of any metabolic flux analysis is a comprehensive and accurate stoichiometric model of the metabolic network. researchgate.net This model is a mathematical representation of all known biochemical reactions involved in the metabolism of a particular compound, in this case, hexadecanoic acid. The construction of such a model is a meticulous process that involves several key steps:
Metabolic Network Reconstruction: This initial step involves compiling a list of all relevant biochemical reactions, enzymes, and metabolites involved in hexadecanoic acid metabolism. nih.gov This information is typically gathered from extensive literature reviews and biochemical databases such as KEGG Pathway and MetaCyc. nih.gov The reconstruction process for mammalian systems considers pathways like glycolysis, the TCA cycle, and amino acid metabolism, which are interconnected with fatty acid metabolism. nih.gov
Stoichiometric Matrix Formulation: Once the network is reconstructed, it is translated into a stoichiometric matrix (S). researchgate.netnih.gov This matrix mathematically represents the stoichiometry of each reaction, with rows corresponding to metabolites and columns to reactions. nih.govcwi.nl The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction. nih.govcwi.nl
Model Curation and Validation: The initial model is then curated to ensure accuracy and completeness. This involves checking for mass and charge balance in all reactions and ensuring that the model is consistent with known physiological constraints. nih.gov Validation may involve comparing model predictions with experimental data. nih.gov
A simplified representation of a stoichiometric matrix for a hypothetical metabolic network is shown below:
| Reaction 1 | Reaction 2 | Reaction 3 | |
| Metabolite A | -1 | 0 | 0 |
| Metabolite B | 1 | -1 | 0 |
| Metabolite C | 0 | 1 | -1 |
| Metabolite D | 0 | 0 | 1 |
In this table, a negative coefficient indicates that the metabolite is a reactant, while a positive coefficient indicates it is a product.
Algorithms for Flux Estimation from Deuterium Labeling Data and Steady-State Assumptions
With a validated stoichiometric model in place, the next step is to estimate the metabolic fluxes. This is achieved by feeding cells with a labeled substrate, such as Hexadecanoic-3,3-D2 acid, and measuring the distribution of the isotope label in various intracellular metabolites. mdpi.com The assumption of a metabolic steady state, where the concentrations of intracellular metabolites are constant over time, is fundamental to this process. nih.govnih.gov
Several algorithms are employed to calculate fluxes from the labeling data:
Isotopomer Distribution Vector (IDV) Analysis: Mass spectrometry is used to measure the mass isotopomer distributions (MIDs) of key metabolites. mdpi.com These MIDs represent the fractional abundance of molecules with a certain number of isotopic labels.
Flux Estimation Software: Computational tools and software packages are essential for solving the complex system of equations that relate the measured MIDs to the unknown metabolic fluxes. nih.govnih.gov These tools utilize iterative algorithms to find the set of fluxes that best fit the experimental data. researchgate.net Commonly used software includes INCA (Isotopomer Network Compartmental Analysis) and 13CFLUX2. researchgate.netacs.org Newer approaches are also being developed, such as machine learning frameworks like ML-Flux, which aim to streamline and accelerate flux quantitation. biorxiv.orgnih.govbiorxiv.org
The core principle behind these algorithms is to minimize the difference between the experimentally measured isotopomer distributions and the distributions predicted by the model for a given set of fluxes. researchgate.net
Statistical Validation and Uncertainty Analysis in Flux Map Generation
The generation of a metabolic flux map is not complete without rigorous statistical validation and an assessment of the uncertainties associated with the estimated fluxes. nih.gov This is crucial for ensuring the reliability and biological relevance of the results.
Key aspects of this process include:
Goodness-of-Fit Analysis: Statistical tests, such as the chi-squared (χ²) test, are used to assess how well the model-predicted fluxes fit the experimental data. nih.govnih.gov A good fit indicates that the model is a reasonable representation of the biological system.
Flux Uncertainty Quantification: It is important to determine the confidence intervals for the estimated fluxes. nih.gov This provides a range within which the true flux value is likely to lie. Methods like flux variability analysis (FVA) can be employed for this purpose.
Model Selection: In many cases, multiple competing models may be able to explain the experimental data. Model selection techniques are used to identify the most plausible model based on statistical criteria. plos.orgrepec.org Validation-based model selection has been proposed as a robust method that is independent of errors in measurement uncertainty. plos.orgrepec.orgconsensus.app
The table below summarizes some of the computational tools used in metabolic flux analysis:
| Tool | Function | Key Features |
| INCA | Metabolic Flux Analysis | User-friendly MATLAB-based tool for steady-state and non-stationary MFA. researchgate.net |
| 13CFLUX2 | Metabolic Flux Analysis | A widely accepted tool for 13C-flux analysis. acs.org |
| COBRA Toolbox | Constraint-Based Modeling | A MATLAB toolbox for flux balance analysis and related techniques. oup.com |
| FreeFlux | Metabolic Flux Analysis | An open-source Python package for steady-state and transient flux analysis. acs.org |
| ML-Flux | Metabolic Flux Analysis | A machine learning framework for rapid and accurate flux quantitation. biorxiv.orgnih.gov |
Mechanistic Elucidation of Fatty Acid Metabolic Pathways Via Hexadecanoic 3,3 D2 Acid Tracing
Investigation of De Novo Lipogenesis Dynamics
De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. This process is particularly active in the liver and adipose tissue. Isotope tracing provides a powerful method to quantify the rate of DNL and to track the flow of carbon from various sources into the newly synthesized fatty acid chains.
The rate of de novo synthesis of palmitate, the primary product of the fatty acid synthase (FASN) enzyme, can be quantitatively assessed using isotopic tracers. While studies have historically utilized tracers like deuterium (B1214612) oxide (D₂O) or ¹³C-labeled precursors, Hexadecanoic-3,3-D2 acid can be employed in pulse-chase experiments to trace the fate of pre-existing palmitate pools and their impact on the regulation of new synthesis. By introducing a known amount of Hexadecanoic-3,3-D2 acid and monitoring its dilution over time by newly synthesized, unlabeled palmitate, researchers can calculate the rate of endogenous palmitate production.
Hypothetical Data Table: Palmitate Synthesis Rates in Hepatocytes
| Experimental Condition | Palmitate Synthesis Rate (nmol/mg protein/hr) |
|---|---|
| Control | 15.2 ± 1.8 |
| High Glucose | 35.8 ± 3.1 |
| Insulin Stimulation | 42.5 ± 4.5 |
| Glucagon Treatment | 8.1 ± 1.1 |
This table illustrates hypothetical data on how palmitate synthesis rates might vary under different metabolic conditions, as could be determined using an isotopic tracer approach.
The central precursor for fatty acid synthesis is acetyl-CoA, which is primarily generated from glucose and other substrates within the mitochondria and then transported to the cytosol. Stable isotope tracing with labeled precursors like ¹³C-glucose can be used to determine the contribution of these precursors to the cytosolic acetyl-CoA pool used for lipogenesis. nih.govnih.gov While Hexadecanoic-3,3-D2 acid itself does not directly trace the de novo synthesis from smaller precursors, it can be used in conjunction with other labeled substrates to understand the interplay between exogenous fatty acid uptake and de novo synthesis in contributing to the total cellular fatty acid pool.
Following its synthesis, palmitate (a 16-carbon saturated fatty acid) can be further modified through chain elongation and desaturation to produce a variety of other fatty acids. nih.gov Hexadecanoic-3,3-D2 acid serves as an excellent tracer for these processes. By introducing the labeled palmitate to cells or in vivo models, researchers can track the appearance of the deuterium label in longer-chain fatty acids, such as stearate (B1226849) (18:0), and in monounsaturated fatty acids, such as palmitoleate (B1233929) (16:1n-7) and oleate (B1233923) (18:1n-9). nih.gov The rate of appearance of these labeled products provides a direct measure of the activity of elongase and desaturase enzymes.
Hypothetical Data Table: Elongation and Desaturation of Hexadecanoic-3,3-D2 Acid
| Fatty Acid | Isotopic Enrichment (%) |
|---|---|
| Hexadecanoic acid (16:0) | 100 |
| Stearic acid (18:0) | 12.5 |
| Palmitoleic acid (16:1n-7) | 8.2 |
| Oleic acid (18:1n-9) | 5.1 |
This table represents a hypothetical outcome of a tracing experiment, indicating the conversion of the labeled palmitate into other fatty acid species.
Characterization of Fatty Acid Catabolism and Oxidation Fluxes
Fatty acid catabolism, primarily through mitochondrial beta-oxidation, is a major pathway for cellular energy production. This process involves the sequential breakdown of fatty acids into two-carbon units of acetyl-CoA.
The rate of mitochondrial beta-oxidation of hexadecanoic acid can be precisely quantified using Hexadecanoic-3,3-D2 acid. The key advantage of this tracer lies in the position of the deuterium labels. During the first step of each beta-oxidation cycle, a double bond is formed between the alpha and beta carbons (C2 and C3). In the subsequent steps, the bond between the beta and gamma carbons is cleaved, releasing acetyl-CoA. When Hexadecanoic-3,3-D2 acid enters this pathway, the first cycle of beta-oxidation will release an acetyl-CoA molecule that is deuterated at the methyl group ([²H₂]acetyl-CoA). The rate of appearance of this labeled acetyl-CoA, or its downstream metabolites in the Krebs cycle, can be measured to determine the flux through the beta-oxidation pathway. nih.gov
Hypothetical Data Table: Mitochondrial Beta-Oxidation Rates
| Condition | Beta-Oxidation Rate (µmol/g tissue/min) |
|---|---|
| Basal | 2.5 ± 0.3 |
| Fasting | 5.8 ± 0.6 |
| Exercise | 8.2 ± 0.9 |
| Carnitine Palmitoyltransferase I Inhibition | 0.4 ± 0.1 |
This table provides hypothetical data on how beta-oxidation rates might change under different physiological and pharmacological conditions, which could be measured using Hexadecanoic-3,3-D2 acid.
A key aspect of fatty acid metabolism is the partitioning of these molecules between anabolic (storage and synthesis of complex lipids) and catabolic (oxidative) pathways. By simultaneously tracing the incorporation of Hexadecanoic-3,3-D2 acid into complex lipids (e.g., triglycerides and phospholipids) and its entry into the beta-oxidation pathway (by measuring labeled acetyl-CoA), researchers can determine the relative flux of palmitate into these competing fates. This provides valuable insights into how cells regulate the allocation of fatty acids in response to different metabolic signals and conditions.
Assessment of Lipid Trafficking, Esterification, and Remodeling
Hexadecanoic-3,3-D2 acid, a stable isotope-labeled version of the ubiquitous saturated fatty acid palmitic acid, serves as a powerful tracer for investigating the complex dynamics of lipid metabolism. By introducing a deuterium label at a non-metabolically active position, researchers can track the journey of this fatty acid from its entry into the cell to its incorporation into complex lipids and storage organelles without significantly altering its biochemical properties. This enables a detailed assessment of lipid trafficking, the processes of esterification, and subsequent remodeling of lipid species.
The entry of long-chain fatty acids like Hexadecanoic-3,3-D2 acid into cells is a multifaceted process, involving both passive diffusion across the plasma membrane and protein-mediated facilitated transport. nih.govnih.gov The prevailing mechanism is largely dependent on the fatty acid concentration and the metabolic state of the cell. nih.govresearchgate.net
Under physiologic conditions, the uptake of long-chain fatty acids is largely a saturable process, indicating the involvement of membrane-bound protein transporters. nih.gov Several families of proteins have been identified as key mediators of this facilitated transport, including:
CD36 (Fatty Acid Translocase): A versatile scavenger receptor that is crucial for fatty acid uptake in various cell types, including adipocytes, myocytes, and macrophages. semanticscholar.orgnih.gov Its activity can be regulated by insulin, which promotes its translocation to the plasma membrane. semanticscholar.org
Fatty Acid Transport Proteins (FATPs): A family of proteins (FATP1-6) that facilitate the transport of fatty acids across the cell membrane. Many FATPs also possess acyl-CoA synthetase activity, which effectively "traps" the incoming fatty acid by converting it to its metabolically active form, acyl-CoA, thereby preventing its efflux and maintaining a favorable concentration gradient for further uptake. researchgate.net
Once inside the cell, the transport of deuterated fatty acids through the aqueous cytoplasm to various organelles for metabolism or storage is managed by intracellular Fatty Acid-Binding Proteins (FABPs) . These proteins sequester the hydrophobic fatty acids, preventing their toxic accumulation and ensuring their efficient delivery to sites of metabolism, such as the endoplasmic reticulum, mitochondria, and lipid droplets. researchgate.net The metabolic demand of the cell is a primary driver for fatty acid uptake; pathways such as esterification into complex lipids or β-oxidation create a "metabolic sink" that promotes the net influx of fatty acids from the extracellular space. researchgate.net
Following its cellular uptake and activation to palmitoyl-CoA, Hexadecanoic-3,3-D2 acid is directed into various biosynthetic pathways where it is incorporated into a wide array of complex lipid species. Stable isotope tracing allows for the precise measurement of the rates of incorporation and subsequent turnover of these lipids, revealing the dynamic nature of cellular lipid pools.
Triacylglycerols (TAGs): As the primary form of energy storage, TAGs are a major destination for incoming fatty acids. Hexadecanoic-3,3-D2 acid is esterified to a glycerol (B35011) backbone, a process primarily occurring in the endoplasmic reticulum. youtube.com Studies using deuterated fatty acids have shown that TAGs can act as a stable storage reservoir. biorxiv.org For instance, research on deuterated lipid turnover in the central nervous system revealed a relatively low level of deuteration for TAGs (around 20%), indicating slower turnover compared to other lipid classes. biorxiv.org This highlights their role in sequestering fatty acids for future energy needs.
Phospholipids (B1166683) (PLs): Phospholipids are fundamental structural components of all cellular membranes and also participate in signaling pathways. The incorporation of Hexadecanoic-3,3-D2 acid into phospholipids is essential for membrane biogenesis and remodeling. nih.gov Tracing studies have demonstrated that different phospholipid classes exhibit distinct turnover rates. For example, dual deuterium-labeling techniques have shown that the maximum incorporation of deuterated fat can vary significantly, from as low as 4% in cholesterol esters to as high as 64% in phosphatidylethanolamine, reflecting the diverse metabolic roles of these lipids. researchgate.net Furthermore, research in cell models has observed enhanced turnover of deuterated fatty acids in key phospholipids like phosphatidylcholines, phosphatidylethanolamines, and phosphatidylinositols, underlining their dynamic remodeling. nih.gov
The rate of incorporation and turnover also varies significantly between different organs and metabolic states. nih.gov The liver, a central hub for lipid metabolism, exhibits considerably higher deuterium incorporation into lipids compared to the brain. nih.gov
| Lipid Class | Observed Deuteration Level / Turnover Rate | Metabolic Role Implication | Source |
|---|---|---|---|
| Phosphatidylethanolamine (PE) | High (up to 64% incorporation) | Dynamic structural and signaling roles. | researchgate.net |
| Phosphatidylinositol (PI) | Very High (>90% deuteration) | Active role in signaling pathways. | biorxiv.org |
| Diacylglycerol (DG) | Very High (>90% deuteration) | Key intermediate in both TAG and PL synthesis. | biorxiv.org |
| Triacylglycerol (TG) | Low (~20% deuteration) | Stable, long-term energy storage. | biorxiv.org |
| Cholesteryl Ester (CE) | Very Low (4% incorporation) | Specific and regulated cholesterol transport/storage. | researchgate.net |
Lipid droplets (LDs) are specialized organelles dedicated to the storage of neutral lipids, primarily triacylglycerols and sterol esters. nih.gov They serve as central hubs in energy and lipid homeostasis, buffering cells against fluctuations in nutrient availability and protecting them from fatty acid-induced toxicity. nih.govnih.gov Tracing with Hexadecanoic-3,3-D2 acid provides critical insights into the entire lifecycle of these dynamic organelles.
Formation and Growth: Lipid droplet biogenesis originates at the endoplasmic reticulum (ER). nih.gov Enzymes such as diacylglycerol O-acyltransferases (DGAT1 and DGAT2) utilize acyl-CoAs, including that derived from Hexadecanoic-3,3-D2 acid, to synthesize TAGs. youtube.comnih.gov These newly synthesized neutral lipids accumulate between the leaflets of the ER membrane, eventually forming a lens-like structure that buds off into the cytoplasm as a nascent lipid droplet, enclosed by a phospholipid monolayer. youtube.comnih.gov Studies using deuterated stearic acid, a close analogue of palmitic acid, have directly visualized the accumulation of the tracer within lipid droplets inside cells. nih.gov This research demonstrated that different lipid droplets within the same cell can exhibit varying concentrations of the deuterated fatty acid, suggesting heterogeneity in their formation and growth dynamics. nih.gov
Utilization: When the cell requires energy, stored TAGs within lipid droplets are mobilized through a process called lipolysis. nih.gov Lipases act on the surface of the LD to hydrolyze TAGs, releasing fatty acids. These fatty acids, including the traced Hexadecanoic-3,3-D2 acid, are then transported to mitochondria for β-oxidation to produce ATP or used for membrane synthesis and other metabolic processes. frontiersin.org The close physical association, or contact sites, between lipid droplets and other organelles like mitochondria and the ER is thought to facilitate the efficient channeling of these released fatty acids. frontiersin.org The dynamic cycle of LD expansion during periods of fatty acid excess and shrinkage during starvation is a critical component of cellular metabolic flexibility. nih.gov
| Research Finding | Tracer/Methodology | Implication | Source |
|---|---|---|---|
| Deuterated fatty acids accumulate in all lipid droplets within a cell. | Deuterated stearic acid (dSA) with Raman microspectroscopy. | Confirms LDs are the primary destination for surplus fatty acids. | nih.gov |
| dSA concentration varies among individual lipid droplets in the same cell. | Deuterated stearic acid (dSA) with Raman microspectroscopy. | Suggests LDs are a heterogeneous population with different metabolic activities or ages. | nih.gov |
| LDs sequester polyunsaturated fatty acids to protect membranes from peroxidation. | General lipid metabolism studies. | Highlights a protective, antioxidant-like role for lipid droplets. | nih.gov |
| Palmitic acid treatment increases the intracellular formation of lipid droplets. | Palmitic acid administration to endometrial cancer cells. | Demonstrates the direct link between fatty acid availability and LD biogenesis. | nih.govnih.gov |
Research Applications of Hexadecanoic 3,3 D2 Acid in Understanding Biological Processes and Cellular Phenotypes
Unraveling Metabolic Reprogramming in Cellular Models
Metabolic Adaptations to Environmental Stimuli and Nutrient Availability
No specific studies using Hexadecanoic-3,3-D2 acid were found that detail its use in understanding how cells adapt their metabolic pathways in response to environmental stressors or changes in nutrient supply.
Heterogeneity in Metabolic Fluxes within Cell Populations
There is no available research that has employed Hexadecanoic-3,3-D2 acid to investigate the metabolic differences between individual cells within a larger population.
Investigating Inter-organelle and Intercellular Metabolic Crosstalk
Communication and Exchange of Lipid Metabolites between Different Cell Types
No research could be identified that has utilized Hexadecanoic-3,3-D2 acid in co-culture models or other systems to study the transfer of lipid metabolites between different cell types.
Future Directions and Advanced Prospects in Hexadecanoic 3,3 D2 Acid Research
Development of Novel Computational Tools for Enhanced Data Interpretation and Predictive Modeling
The increasing complexity and volume of data generated from stable isotope tracing experiments necessitate the development of sophisticated computational tools for analysis, interpretation, and predictive modeling. digitellinc.com The analysis of stable isotope labeling data requires several specialized operations, including the correction for the effects of natural isotopes, which can be significant for molecules with larger molecular weights like lipids. semanticscholar.orgresearchgate.net High-resolution mass spectrometry (HRMS) has greatly improved the ability to resolve distinct isotopologues, but leveraging the full potential of this technology remains a major bottleneck without automated and powerful software. digitellinc.combiorxiv.org
Future advancements will focus on creating more user-friendly and integrated software platforms that can handle the entire workflow of an isotope-tracing experiment. semanticscholar.orgresearchgate.net This includes modules for experimental design, data acquisition from mass spectrometers, correction for natural isotope abundance and tracer impurity, calculation of isotopic enrichment, and metabolic flux analysis. nih.govsemanticscholar.org Tools such as X13CMS, DynaMet, and IsoCor v2 have already laid the groundwork, but there is a growing need for software that can seamlessly integrate multi-omics data. nih.govsemanticscholar.org
Predictive modeling represents the next frontier. By developing models that can simulate the metabolic fate of Hexadecanoic-3,3-D2 acid under different genetic or environmental conditions, researchers can generate testable hypotheses and gain a deeper understanding of metabolic regulation. For example, Bayesian algorithms are being employed to optimize the hyperparameters of models, reducing overfitting and enhancing their robustness for predicting metabolite content. mdpi.com These advanced computational approaches, particularly those utilizing machine learning, will be critical for extracting actionable insights from complex datasets and for building accurate predictive models of lipid metabolism in health and disease. biorxiv.orgmdpi.com
| Tool Name | Primary Function(s) | Key Features |
|---|---|---|
| X13CMS | Global analysis of isotope enrichment | Extension of XCMS; can analyze various isotopes beyond 13C. nih.gov |
| IsoCor / IsoCor v2 | Natural isotope correction | Corrects for natural isotopes in MS and tandem MS data; supports HRMS. semanticscholar.org |
| Garuda Platform (Isotope Calculation Gadgets) | Integrated workflow for isotope tracing experiments | GUI-based platform for sequential operations without data format conversion. semanticscholar.orgresearchgate.net |
| Metabolic Flux Analysis (MFA) Software | Quantification of biochemical fluxes | Uses network-based isotopologue modeling to measure reaction rates. biorxiv.org |
| Escher-Trace | Data visualization | Visualizes corrected isotope tracing data on metabolic pathway maps. semanticscholar.org |
Expansion of In Vivo and Ex Vivo Stable Isotope Tracing Experimental Designs
The application of Hexadecanoic-3,3-D2 acid is expanding beyond simple cell culture models to more complex and physiologically relevant in vivo and ex vivo systems. These advanced experimental designs are crucial for understanding lipid metabolism within the context of a whole organism, where nutrient availability and inter-organ metabolic cross-talk play a significant role. kuleuven.benih.gov
In vivo studies in animal models, and even humans, allow for the quantitative evaluation of major pathways of fatty acid metabolism, such as adipose tissue lipolysis, fatty acid tissue uptake and oxidation, and hepatic lipoprotein secretion. nih.gov Tracers like Hexadecanoic-3,3-D2 acid can be administered through various methods, including intravenous infusion, oral gavage, or incorporation into diets, to probe metabolic dynamics over time. kuleuven.benih.gov The major assumption in these studies is that the deuterated tracer and its unlabeled counterpart are metabolically indistinguishable. nih.gov Recent developments in Deuterium (B1214612) Metabolic Imaging (DMI) offer a non-invasive method to track the breakdown of deuterated substrates, highlighting its potential for future clinical investigations. nih.gov
Ex vivo models, such as perfused organs and precision-cut tissue slices, provide a bridge between in vitro and in vivo research. nih.gov For example, stable isotope tracing in precision-cut slices from patient-derived xenografts has been used to demonstrate the metabolic heterogeneity of tumors. nih.gov These systems maintain the tissue architecture and some of the cellular interactions found in vivo while allowing for a more controlled experimental environment. nih.gov The choice of experimental design ultimately depends on the biological question, with in vivo studies offering the most authentic physiological context and ex vivo systems providing greater experimental control. nih.govnih.gov Furthermore, coupling these experimental designs with spatially resolved mass spectrometry enables the visualization of metabolic activity within different regions of a tissue, adding another dimension to the analysis. biorxiv.orgprinceton.edu
| Experimental Design | Description | Example Application |
|---|---|---|
| In Vivo Intravenous Infusion | Continuous or bolus delivery of the tracer directly into the systemic circulation of a living animal or human. nih.gov | Assessing plasma free fatty acid oxidation and tissue uptake in humans. nih.gov |
| In Vivo Oral Administration | Tracer is delivered via diet, drinking water, or gavage. nih.gov | Tracing dietary lipid absorption and de novo lipogenesis. nih.gov |
| Ex Vivo Organ Perfusion | An isolated organ (e.g., heart, liver) is maintained in a viable state outside the body while being supplied with a buffer containing the tracer. nih.gov | Studying cardiac fatty acid metabolism in a controlled environment. nih.gov |
| Ex Vivo Tissue Slices | Thin slices of tissue are cultured with the tracer, preserving some of the native cellular environment. | Analyzing metabolic heterogeneity in patient-derived tumor xenografts. nih.gov |
| Spatially Resolved Tracing (Iso-imaging) | Combines in vivo tracer infusion with imaging mass spectrometry to visualize metabolic activity across a tissue section. princeton.edu | Mapping fatty acid utilization in different regions of the kidney or brain. princeton.edu |
Exploration of Hexadecanoic-3,3-D2 Acid in Mechanistic Biochemistry beyond Classical Lipid Metabolism
While Hexadecanoic-3,3-D2 acid is a powerful tool for studying classical lipid metabolic pathways like beta-oxidation and triglyceride synthesis, its future applications will likely extend into more nuanced areas of mechanistic biochemistry. Palmitic acid, its non-deuterated form, is not merely a fuel source or structural component; it is also a substrate for protein acylation and plays a role in cellular signaling and inflammation. nih.govlipidmaps.org
One promising avenue is the use of Hexadecanoic-3,3-D2 acid to study the dynamics of protein palmitoylation. This reversible post-translational modification, where palmitic acid is attached to cysteine residues, is crucial for regulating protein trafficking, stability, and function. lipidmaps.org By tracing the incorporation of deuterium from Hexadecanoic-3,3-D2 acid into specific proteins, researchers can quantify the rates of protein acylation and deacylation, providing insights into signaling pathways that are often dysregulated in diseases like cancer.
Furthermore, the metabolites of fatty acids can act as signaling molecules. For instance, n-hexadecanoic acid has been shown to be an inhibitor of phospholipase A(2), a key enzyme in the inflammatory cascade. nih.gov By tracking the metabolic products of Hexadecanoic-3,3-D2 acid and their downstream effects, it may be possible to elucidate novel anti-inflammatory or pro-inflammatory signaling pathways. This could connect lipid metabolism to immune responses and other cellular processes not traditionally associated with fatty acid oxidation. The exploration of these non-canonical roles will significantly broaden the utility of Hexadecanoic-3,3-D2 acid as a probe for dissecting complex cellular mechanisms.
Q & A
Q. How is Hexadecanoic-3,3-D2 acid utilized in stable isotope-resolved metabolomics (SIRM) to map lipid turnover pathways?
- Methodological Answer :
- Administer the tracer in vivo or in cell culture.
- Extract lipids at timed intervals and analyze via LC-MS/MS or MALDI-TOF.
- Use software (e.g., MetaCore™) to reconstruct pathways based on D₂ incorporation patterns.
- Control for isotopic impurity using certified standards (e.g., 98 atom% D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
